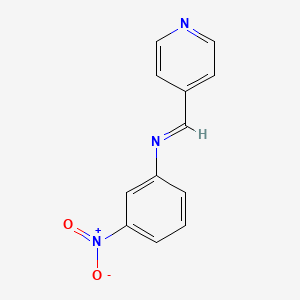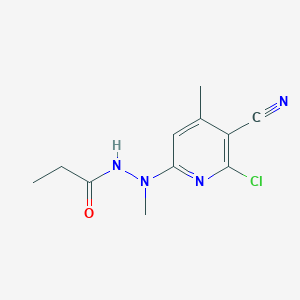
Benzenamine, 3-nitro-N-(4-pyridinylmethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(3-NITROPHENYL)-1-(PYRIDIN-4-YL)METHANIMINE is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a nitrophenyl group and a pyridinyl group, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-NITROPHENYL)-1-(PYRIDIN-4-YL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-NITROPHENYL)-1-(PYRIDIN-4-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(3-NITROPHENYL)-1-(PYRIDIN-4-YL)METHANIMINE depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and pyridinyl groups can participate in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-NITROPHENYL)-1-(PYRIDIN-4-YL)METHANIMINE
- (E)-N-(3-NITROPHENYL)-1-(PYRIDIN-3-YL)METHANIMINE
- (E)-N-(3-NITROPHENYL)-1-(PYRIDIN-2-YL)METHANIMINE
Uniqueness
(E)-N-(3-NITROPHENYL)-1-(PYRIDIN-4-YL)METHANIMINE is unique due to the specific positioning of the nitro group on the phenyl ring and the pyridinyl group. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C12H9N3O2 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C12H9N3O2/c16-15(17)12-3-1-2-11(8-12)14-9-10-4-6-13-7-5-10/h1-9H |
InChI Key |
XWCLLBLSKAZUBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3,4-dimethylphenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11483104.png)
![diethyl [6-amino-5-cyano-4-(3-nitrophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate](/img/structure/B11483108.png)
![N-[2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B11483121.png)
![N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]quinoxaline-2-carboxamide](/img/structure/B11483128.png)
![1-(3-chlorophenyl)-6-(prop-2-en-1-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11483135.png)
![N-{2-[(5-chloropyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11483137.png)
![3,6-Di(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11483146.png)
![tetrazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B11483150.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11483176.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483178.png)
![2-amino-7-(2,3-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11483180.png)
![N-[2-(4-methylquinolin-2-yl)phenyl]acetamide](/img/structure/B11483185.png)

